1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride
Overview
Description
1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride (AMBP) is a synthetic compound used in scientific research. It is a piperidine derivative and an analog of the neurotransmitter serotonin. AMBP is an important tool for pharmacological and biochemical research, as it can be used to study the role of serotonin in various physiological processes. It is also used in drug discovery and development, as it can be used to study the effects of serotonin-modulating drugs.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including structures similar to 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly those with a bulky moiety in the para position and an alkyl or phenyl group at the nitrogen atom of benzamide, have shown significant inhibition of acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease (Sugimoto et al., 1990).
Synthesis and Structure-Activity Relationships
Further investigations into these piperidine derivatives have expanded on their structure-activity relationships (SAR), revealing that the introduction of a phenyl group on the nitrogen atom of the amide moieties results in enhanced anti-AChE activity. These compounds, including one with an IC50 of 1.2 nM, demonstrate a high degree of selectivity to AChE over BuChE (butyrylcholinesterase) (Sugimoto et al., 1992).
Antimicrobial Activity
The antimicrobial activity of derivatives such as 1,2,5-trimethylpiperidin-4-ols against various microorganisms has been studied, with some compounds showing a broad spectrum of antimicrobial activity, suggesting potential applications in combating microbial infections (Dyusebaeva et al., 2017).
Development of Synthetic Routes
Research has also focused on developing scalable, diastereoselective synthetic routes for trans-4-aminomethyl-piperidin-3-ol building blocks, which are closely related to 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride. These routes are crucial for the large-scale production of such compounds for further research and potential therapeutic applications (Gijsen et al., 2008).
properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15;/h1-4,13,16H,5-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJMWVSVKKIPPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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